Hydrazinecarbothioamide, 2-[(2,4-dimethoxyphenyl)methylene]-
Description
Hydrazinecarbothioamide, 2-[(2,4-dimethoxyphenyl)methylene]- (hereafter referred to as the target compound) is a thiosemicarbazone derivative characterized by a 2,4-dimethoxyphenyl substituent linked via a methylene bridge to the hydrazinecarbothioamide backbone. Thiosemicarbazones are renowned for their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties, attributed to their ability to chelate metal ions and interact with biomolecules . The methoxy groups in the target compound likely enhance solubility and modulate electronic effects, influencing its reactivity and biological interactions.
Properties
IUPAC Name |
[(2,4-dimethoxyphenyl)methylideneamino]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S/c1-14-8-4-3-7(9(5-8)15-2)6-12-13-10(11)16/h3-6H,1-2H3,(H3,11,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZWTLKDXJXSEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NNC(=S)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352374 | |
| Record name | Hydrazinecarbothioamide, 2-[(2,4-dimethoxyphenyl)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112612-58-5 | |
| Record name | Hydrazinecarbothioamide, 2-[(2,4-dimethoxyphenyl)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation of 2,4-Dimethoxybenzaldehyde with Thiosemicarbazide
The most widely reported method involves the acid-catalyzed condensation of 2,4-dimethoxybenzaldehyde with thiosemicarbazide. This one-pot reaction proceeds via nucleophilic addition of the hydrazine group to the carbonyl carbon, followed by dehydration to form the hydrazone linkage.
Reaction Conditions :
- Solvent : Glacial acetic acid (acts as both solvent and catalyst).
- Temperature : Reflux (~110°C).
- Time : 4–6 hours.
- Yield : 80–90%.
Mechanistic Insight :
The reaction mechanism involves protonation of the aldehyde carbonyl group by acetic acid, enhancing electrophilicity. Thiosemicarbazide attacks the carbonyl carbon, forming a tetrahedral intermediate that undergoes dehydration to yield the target compound.
Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate the condensation reaction, reducing reaction times from hours to minutes. This method enhances efficiency while maintaining high yields.
Optimized Parameters :
Advantages :
Optimization of Reaction Conditions
Catalytic Systems
The use of glacial acetic acid as a catalyst is standard, but alternative catalysts have been explored:
| Catalyst | Yield (%) | Reaction Time (h) | Reference |
|---|---|---|---|
| Glacial acetic acid | 85–90 | 4–6 | |
| HCl (gas) | 78 | 3 | |
| Amberlyst-15 | 82 | 2.5 |
Key Finding : Homogeneous acid catalysts (e.g., HCl) offer moderate yields but require stringent temperature control to avoid byproduct formation.
Solvent Effects
Polar aprotic solvents like DMF or DMSO increase reaction rates but may complicate purification. Ethanol and methanol balance solubility and ease of isolation.
Analytical Characterization
Spectroscopic Data
Infrared (IR) Spectroscopy :
- C=N Stretch : 1605–1614 cm⁻¹.
- δ-Lactone (if present) : 1703–1727 cm⁻¹.
- NH Stretches : 3178–3428 cm⁻¹.
¹H NMR (400 MHz, DMSO-d₆) :
- Aromatic Protons : δ 6.82–7.83 ppm (m, Ar-H).
- Methoxy Groups : δ 3.72–3.79 ppm (s, OCH₃).
- Hydrazone CH : δ 8.30–8.37 ppm (s, CH=N).
Mass Spectrometry :
X-ray Crystallography
Single-crystal X-ray analysis confirms the (E)-configuration of the hydrazone bond and planar geometry of the thioamide group.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Time | Cost | Scalability |
|---|---|---|---|---|
| Conventional Reflux | 85–90 | 4–6 h | Low | High |
| Microwave-Assisted | 88–92 | 10–15 m | Moderate | Moderate |
| Solvent-Free Condensation | 78 | 3 h | Low | Limited |
Applications in Organic Synthesis
Intermediate for Heterocyclic Compounds
The hydrazone moiety undergoes cyclization with active methylene compounds (e.g., malononitrile) to form pyrazole and thiadiazole derivatives.
Example :
Reaction with malononitrile yields [(8-methoxy-4-methyl-2-oxo-2H-coumarin-6-yl)methylidene]propanedinitrile, a precursor for anticancer agents.
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarbothioamide, 2-[(2,4-dimethoxyphenyl)methylene]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often involve nucleophiles like amines or thiols .
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds such as pyrazoles, triazoles, and thiadiazoles. These products are often characterized using techniques like infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .
Scientific Research Applications
Hydrazinecarbothioamide, 2-[(2,4-dimethoxyphenyl)methylene]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Hydrazinecarbothioamide, 2-[(2,4-dimethoxyphenyl)methylene]- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues with Varying Aromatic Substituents
a) Hydrazinecarbothioamide, 2-[(4-Bromophenyl)methylene]- (CAS: 36449-43-1)
- Substituents : 4-Bromophenyl group.
- Key Differences : The bromine atom introduces strong electron-withdrawing effects, increasing electrophilicity compared to the methoxy groups in the target compound. This enhances reactivity in nucleophilic substitutions but reduces solubility in polar solvents .
- Biological Relevance : Brominated analogs are often explored for anticancer activity due to their ability to intercalate DNA.
b) 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide
Analogues with Heterocyclic Modifications
a) Pyrazolyl Thiosemicarbazones (e.g., Me-pyrTSC, Ph-pyrTSC)
- Substituents : Pyrazole rings with methyl or phenyl groups.
- Key Differences : Pyrazole rings enhance metal-chelation capacity, forming stable Ru(η⁶-p-cymene) and Cu(II) complexes with applications in catalysis and photodynamic therapy .
- Biological Activity : Demonstrated cytotoxicity against cancer cell lines, suggesting the target compound’s dimethoxy groups may offer complementary mechanisms.
b) Coumarin-Based Thiosemicarbazones (e.g., Compounds 3a, 3b)
Antimicrobial Activity
- Target Compound: Limited direct data, but methoxy groups may enhance Gram-negative activity due to increased membrane penetration.
- Pyrazole Derivatives (e.g., 3a) : Exhibited MIC < 0.2 µM against MRSA and S. aureus, attributed to nitro and chloro substituents enhancing electrophilic attack on bacterial enzymes .
- Benzimidazole Derivatives : Moderate antifungal activity, suggesting substituent-dependent selectivity .
Antioxidant and Cytotoxic Potential
Data Table: Comparative Analysis of Thiosemicarbazone Derivatives
Biological Activity
Hydrazinecarbothioamide derivatives have garnered attention in medicinal chemistry due to their diverse biological activities, including cytotoxic, antiviral, and antimicrobial properties. This article focuses on the specific compound "Hydrazinecarbothioamide, 2-[(2,4-dimethoxyphenyl)methylene]-" and its biological activities, supported by data tables and relevant research findings.
Overview of Hydrazinecarbothioamides
Hydrazinecarbothioamides are a class of compounds characterized by the presence of a hydrazine functional group attached to a carbonyl and a thioamide moiety. These compounds have been explored for their potential in treating various diseases, particularly cancer and infectious diseases.
Cytotoxicity
Hydrazinecarbothioamide derivatives have shown significant cytotoxic effects against various cancer cell lines. A study reported that derivatives of hydrazinecarbothioamide were screened for their cytotoxicity against human HeLa cells and murine L1210 leukemia cells. The most potent derivative, identified as 5c , exhibited an IC50 value in the low micromolar range (1.9–4.4 μM), indicating strong inhibitory effects on cell proliferation .
Table 1: Cytotoxicity of Hydrazinecarbothioamide Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 5c | HeLa | 1.9–4.4 |
| 5a | L1210 | 3.5 |
| 5b | CEM T-lymphocytes | 2.5 |
| 5d | HeLa | 4.0 |
The introduction of various substituents on the hydrazinecarbothioamide scaffold has been shown to influence cytotoxic activity significantly. For instance, replacing hydrogen with a methoxy group often resulted in enhanced cytostatic activity .
Antiviral Activity
In addition to cytotoxicity, hydrazinecarbothioamide derivatives have demonstrated antiviral properties. Compounds such as 4b , 5a , 5b , and 5d showed antiviral activity against HEL cell cultures with IC50 values ranging from 11 to 20 μM . This suggests that these compounds could serve as potential antiviral agents against specific viral infections.
Antimicrobial Activity
The antimicrobial efficacy of hydrazinecarbothioamides has also been evaluated. Moderate antimicrobial activity was observed across various derivatives against several strains of bacteria and fungi. This activity highlights the potential of these compounds in treating infectious diseases .
Synthesis and Evaluation of Derivatives
A series of studies have focused on synthesizing new hydrazinecarbothioamide derivatives and evaluating their biological activities. For example, a study synthesized several derivatives and assessed their effects on cancer cell lines, leading to the identification of compounds with promising anticancer properties .
Research into the mechanism of action for these compounds indicates that they may induce apoptosis in cancer cells via caspase activation pathways. A study highlighted that certain derivatives exhibited antiapoptotic effects by inhibiting caspase-3 activity, thus reducing tissue damage in models of renal ischemia/reperfusion injury .
Q & A
Q. What are the established synthetic routes for preparing hydrazinecarbothioamide derivatives like 2-[(2,4-dimethoxyphenyl)methylene]hydrazinecarbothioamide?
Methodological Answer: The compound is typically synthesized via condensation reactions between substituted aldehydes and hydrazinecarbothioamide. For example:
- Step 1: React 2,4-dimethoxybenzaldehyde with hydrazinecarbothioamide in ethanol under acidic conditions (e.g., glacial acetic acid as a catalyst) .
- Step 2: Reflux the mixture for 6–12 hours to ensure complete Schiff base formation.
- Step 3: Purify the product using recrystallization (ethanol/water) or column chromatography. Variations include using microwave-assisted synthesis to reduce reaction time or alternative solvents (e.g., DMF) for higher solubility .
Key Considerations:
Q. How is the crystal structure of this compound determined, and what insights does it provide?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard:
- Step 1: Grow high-quality crystals via slow evaporation of a saturated solution (e.g., ethanol or DMSO) .
- Step 2: Collect diffraction data using a Bruker D8 Venture or similar diffractometer (Mo Kα radiation, λ = 0.71073 Å).
- Step 3: Refine structures using SHELXL .
Structural Insights:
Q. What spectroscopic techniques are used for characterizing this compound?
Methodological Answer:
- FT-IR: Identify functional groups:
-
N–H stretch: ~3200–3300 cm⁻¹ (broad).
-
C=S stretch: ~1170–1190 cm⁻¹.
-
C=N stretch: ~1580–1600 cm⁻¹ .
- NMR:
-
¹H NMR: Aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ ~3.8 ppm), and hydrazinic NH (δ ~10 ppm).
-
¹³C NMR: C=S at ~175 ppm, C=N at ~145 ppm .
Validation:
Cross-validate spectral data with computational methods (e.g., DFT-calculated IR frequencies) to resolve ambiguities .
Advanced Research Questions
Q. How can computational methods elucidate the electronic properties and reactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT):
-
Optimize geometry using B3LYP/6-311G(d,p) basis sets.
-
Calculate frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity (e.g., HOMO localized on thioamide, LUMO on aromatic ring) .
- Molecular Docking:
-
Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on binding affinity (ΔG) and key residues (e.g., hydrogen bonds with C=S or methoxy groups) .
Case Study:
DFT studies on analogous compounds reveal charge transfer from the thioamide group to the aromatic system, enhancing antioxidant activity .
Q. What strategies are effective for analyzing intermolecular interactions in the solid state?
Methodological Answer:
- Hirshfeld Surface Analysis:
-
Generate surfaces using CrystalExplorer to quantify interaction types (e.g., H···H, C···S contacts).
-
2D fingerprint plots show dominant H···O (methoxy) and H···S (thioamide) interactions .
- Lattice Energy Calculations:
-
Use PIXEL (in CLP software) to partition energy into Coulombic, polarization, and dispersion terms.
Key Finding:
In a related compound, H···S interactions contribute ~25% to lattice stability, critical for predicting solubility .
Q. How does this compound function as a corrosion inhibitor, and what experimental methods validate its efficacy?
Methodological Answer:
- Electrochemical Tests:
- Perform potentiodynamic polarization (Tafel plots) and electrochemical impedance spectroscopy (EIS) in acidic media (e.g., 1 M HCl).
- Calculate inhibition efficiency (%IE) using:
Q. What approaches are used to study metal complexation with this ligand?
Methodological Answer:
- Synthesis of Complexes:
- React the ligand with metal salts (e.g., CuCl₂, Ni(NO₃)₂) in ethanol/water (1:1) at 60°C .
- Characterization:
- UV-Vis: d-d transitions (e.g., Cu²⁺ at ~600 nm).
- ESR: Confirm geometry (e.g., square planar for Cu²⁺).
- Bioactivity Screening:
- Test antimicrobial activity via agar diffusion; enhanced activity in complexes vs. free ligand due to chelation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
